

quantum mechanical properties of TiC crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium carbide (TiC)*

Cat. No.: *B080071*

[Get Quote](#)

An In-depth Technical Guide to the Quantum Mechanical Properties of **Titanium Carbide (TiC)** Crystals

Introduction

Titanium Carbide (TiC) is a transition metal carbide renowned for its exceptional physical and chemical properties. As a member of the ultra-high temperature ceramics family, it exhibits a unique combination of high hardness, a very high melting point, excellent wear resistance, and good electrical conductivity.[1][2] These characteristics stem from its distinct electronic structure and the complex nature of its chemical bonding. The bonding in TiC is a hybrid of ionic, covalent, and metallic characteristics, a feature that dictates its macroscopic properties. [1][2][3]

This technical guide provides a comprehensive overview of the fundamental quantum mechanical properties of TiC crystals. It is intended for researchers, scientists, and professionals in materials science and related fields who require a deep understanding of TiC's behavior at the atomic and electronic levels. The guide delves into the crystal structure, electronic band structure, density of states, bonding characteristics, and mechanical and thermal properties, supported by quantitative data and detailed experimental and computational methodologies.

Crystal Structure

Titanium carbide crystallizes in a face-centered cubic (FCC) lattice, specifically the rock-salt (NaCl) B1 structure type.[2][4][5] The space group is Fm-3m.[5][6] In this structure, titanium and carbon atoms occupy alternating positions in the FCC lattice. Each atom is octahedrally

coordinated with six atoms of the other type.[5][6] The Ti-C bond length is approximately 2.17 Å.[6]

Caption: Schematic of the TiC rock-salt crystal structure.

Table 1: Crystallographic Data for **Titanium Carbide (TiC)**

Parameter	Value	Reference
Crystal System	Cubic	[6]
Space Group	Fm-3m (No. 225)	[5][6]
Structure Type	Rock-Salt (NaCl, B1)	[2][4][5]
Lattice Parameter (a)	4.33 Å	[6]
Unit Cell Volume	81.26 Å ³	[6]
Density (calculated)	4.89 g/cm ³	[6]
Ti-C Bond Length	2.17 Å	[6]

| Coordination | Ti: 6C, C: 6Ti (Octahedral) |[5][6] |

Electronic and Bonding Properties

Electronic Band Structure and Density of States (DOS)

The quantum mechanical properties of TiC are governed by its electronic structure. Band structure calculations reveal that TiC has no band gap, with the Fermi level crossing several bands, which indicates metallic behavior.[6][7] This metallic character is responsible for its notable electrical and thermal conductivity.[2][4]

The Density of States (DOS) provides deeper insight into the bonding. The region near the Fermi level is primarily composed of hybridized Ti-3d and C-2p states. This hybridization is a key feature of the covalent component of the bonding in TiC.[3] The valence band consists of a mixture of Ti-d and C-p orbitals, while the lower energy states are dominated by C-2s orbitals. [8][9] The strong interaction between Ti-3d and C-2p electrons is considered the primary reason for the ultra-high hardness of TiC.[10]

Bonding Characteristics

The chemical bonding in TiC is a complex mixture of covalent, ionic, and metallic contributions.
[\[1\]](#)[\[3\]](#)

- **Covalent Bonding:** Arises from the strong hybridization between the titanium 3d and carbon 2p orbitals ($pd\sigma$ and $pd\pi$ bonds).[\[3\]](#) This directional covalent bonding is largely responsible for the material's high hardness and high melting point.[\[11\]](#)
- **Ionic Bonding:** There is a significant charge transfer from titanium to carbon atoms, leading to an ionic component in the bonding.[\[3\]](#)[\[11\]](#) Studies using the Electron Localization Function (ELF) have demonstrated dominantly ionic bonding characteristics.[\[11\]](#)[\[12\]](#)
- **Metallic Bonding:** The delocalization of Ti 3d electrons across the crystal lattice results in metallic bonding, which explains the material's electrical conductivity.[\[11\]](#)

This unique combination of bonding types gives TiC its characteristic properties: the covalent and ionic aspects contribute to its hardness and refractory nature, while the metallic component provides conductivity.

Mechanical Properties

The strong mixed bonding in TiC results in exceptional mechanical properties, including very high hardness and a large elastic modulus. These properties have been extensively studied both experimentally and through first-principles calculations based on Density Functional Theory (DFT). The ratios of bulk modulus (B) to shear modulus (G) for TiC are typically around 1.31, which indicates a brittle nature.[\[13\]](#)

Table 2: Mechanical and Elastic Properties of TiC

Property	Value (GPa)	Method	Reference
Elastic Constants			
C ₁₁	519 - 600	DFT (GGA/LDA)	[13]
	418 - 610	Experimental	[13]
C ₁₂	115 - 123	DFT (GGA/LDA)	[13]
	89 - 124	Experimental	[13]
C ₄₄	183 - 190	DFT (GGA/LDA)	[13]
	129 - 230	Experimental	[13]
Polycrystalline Moduli			
Bulk Modulus (B)	251 - 273	Calculated	[14]
	223 - 240	Experimental	[14]
Shear Modulus (G)	~210	Calculated	[13]
Young's Modulus (E)	450 - 497	Calculated	[13]
Hardness			
Mohs Hardness	> 9	Experimental	[1][15]

| Microhardness | ~3200 kg/mm² (31.4 GPa) | Experimental |[1] |

Thermal and Optical Properties

The strong atomic bonds in TiC also lead to a very high melting point and good thermal stability. Its metallic nature contributes to a relatively high thermal conductivity for a ceramic material.

Table 3: Thermal, Electrical, and Optical Properties of TiC

Property	Value	Conditions	Reference
Melting Point	3140 ± 90 °C		[1] [2] [4]
Boiling Point	4820 °C		[1]
Thermal Conductivity	21 W/(m·K)	Polycrystalline	[2] [4]
	17.14 - 30.93 W/(m·K)	Ceramic, Room Temp.	[16]
Coefficient of Thermal Expansion	4.12×10^{-6} /°F	Room Temp. to 593°C	[1]
Electrical Resistivity	180 - 250 $\mu\Omega\cdot\text{cm}$	Room Temp.	[1]
Band Gap	0.00 eV		[6] [7]

| Refractive Index (n) at 589 nm | 2.55 | [\[17\]](#) |

Experimental and Computational Protocols

The quantum mechanical properties of TiC are determined through a combination of computational modeling and experimental validation.

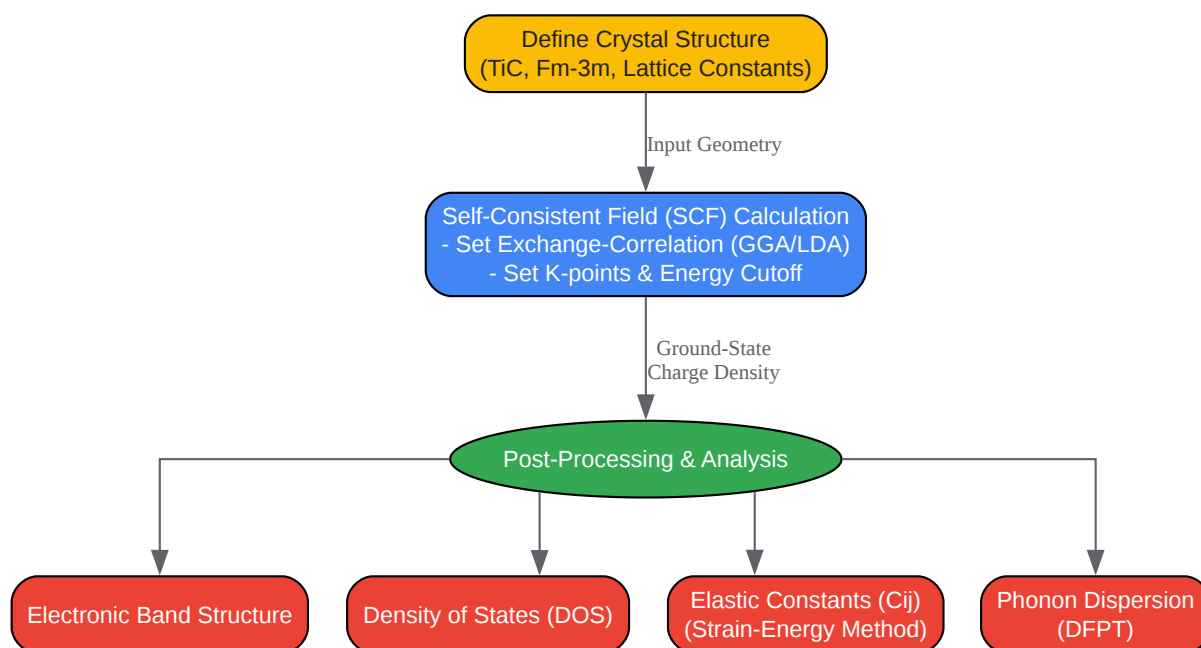
Density Functional Theory (DFT) Calculations

First-principles calculations based on DFT are a primary tool for investigating the electronic structure, bonding, and mechanical properties of TiC.[\[13\]](#)[\[18\]](#)

Methodology:

- **Structure Definition:** The calculation begins with the definition of the TiC crystal structure (FCC, Fm-3m space group) and its experimental lattice constants.
- **Self-Consistent Field (SCF) Calculation:** An SCF calculation is performed to determine the ground-state electronic charge density. This involves selecting an exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) or Local Density Approximation (LDA).[\[19\]](#) Key parameters include the plane-wave energy cutoff and the density of k-points for sampling the Brillouin zone.

- Property Calculation (Post-processing):
 - Electronic Properties: The electronic band structure and Density of States (DOS) are calculated from the ground-state electron configuration.
 - Mechanical Properties: Elastic constants (C_{ij}) are determined by applying small strains to the lattice and calculating the resulting stress (the strain-energy approach).^[19] Polycrystalline bulk, shear, and Young's moduli are then derived using approximations like the Voigt-Reuss-Hill (VRH) averaging scheme.^[13]
 - Phonon Properties: Phonon dispersion curves, which describe the vibrational modes of the crystal, can be calculated using methods like Density Functional Perturbation Theory (DFPT).



[Click to download full resolution via product page](#)

Caption: A generalized workflow for DFT calculations of TiC properties.

X-ray Diffraction (XRD)

XRD is the standard experimental technique for determining the crystal structure and lattice parameters of TiC.

Methodology:

- **Sample Preparation:** A powdered or bulk sample of TiC is prepared.
- **Data Acquisition:** The sample is irradiated with monochromatic X-rays at various angles of incidence (θ). The detector records the intensity of the diffracted X-rays at twice the incidence angle (2θ).
- **Analysis:** The resulting diffraction pattern shows peaks at specific 2θ values. These peak positions are determined by Bragg's Law ($n\lambda = 2d \sin\theta$), where 'd' is the spacing between crystal lattice planes. By indexing these peaks, the crystal structure (FCC) and the precise lattice parameter 'a' can be determined. Rietveld refinement is often used for detailed structural analysis.[\[20\]](#)

Photoelectron Spectroscopy (PES)

PES, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is used to probe the electronic structure of materials. It provides direct experimental validation of the calculated Density of States.

Methodology:

- **Sample Excitation:** The TiC sample, held under ultra-high vacuum, is irradiated with photons of a known energy (X-rays for XPS, UV for UPS).
- **Electron Emission:** The incident photons cause electrons (photoelectrons) to be ejected from the material.
- **Energy Analysis:** An electron energy analyzer measures the kinetic energy of the emitted electrons.
- **Data Interpretation:** The binding energy of the electrons can be calculated from the kinetic energy and the photon source energy. The resulting spectrum of electron counts versus

binding energy reflects the occupied density of states in the valence band, allowing for direct comparison with theoretical DOS calculations.[8]

Conclusion

The quantum mechanical properties of Titanium Carbide crystals are defined by a unique interplay of covalent, ionic, and metallic bonding. Its rock-salt crystal structure gives rise to a metallic electronic band structure with strong hybridization between Ti 3d and C 2p orbitals. This electronic configuration is the origin of TiC's remarkable combination of properties: extreme hardness, high melting point, and good electrical and thermal conductivity. The robust theoretical framework provided by Density Functional Theory, complemented by experimental techniques like XRD and PES, allows for a detailed and accurate understanding of these properties. This fundamental knowledge is crucial for the continued development and application of TiC in advanced materials, high-performance coatings, and other cutting-edge technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanotrunk.com [nanotrunk.com]
- 2. Microstructure and Mechanical Properties of Carbide Reinforced TiC-Based Ultra-High Temperature Ceramics: A Review [mdpi.com]
- 3. arxiv.org [arxiv.org]
- 4. ferro-tic.com [ferro-tic.com]
- 5. researchgate.net [researchgate.net]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. mp-631: TiC (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. Bonding Characteristics of TiC and TiN [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Titanium carbide - Wikipedia [en.wikipedia.org]
- 16. memsnet.org [memsnet.org]
- 17. refractiveindex.info [refractiveindex.info]
- 18. Mechanical Properties and Electronic Structure of N and Ta Doped TiC: A First-Principles Study | Semantic Scholar [semanticscholar.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [quantum mechanical properties of TiC crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080071#quantum-mechanical-properties-of-tic-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com